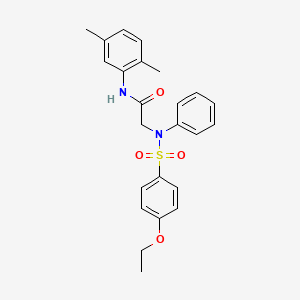![molecular formula C21H20Cl2N6O2 B11623260 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene}urea](/img/structure/B11623260.png)
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimefluthrin: is a synthetic organic compound with the following chemical structure:
1-(3,4-dichlorophenyl)-3-(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylideneurea
It belongs to the class of pyrethroids , which are widely used in pest control due to their effectiveness and low toxicity to humans and animals. Pyrethroids mimic the natural insecticidal properties of pyrethrins, compounds derived from chrysanthemum flowers.
準備方法
a. Synthetic Routes
The synthesis of Dimefluthrin involves several steps, including the condensation of appropriate precursors. Unfortunately, specific synthetic routes are proprietary information held by manufacturers and are not widely available in the literature.
b. Industrial Production
Dimefluthrin is industrially produced through large-scale chemical processes. Manufacturers optimize the synthetic route for efficiency, yield, and cost-effectiveness. The compound is then formulated into various commercial products such as mosquito coils, vaporizers, and sprays.
化学反応の分析
Dimefluthrin undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding alcohol or carboxylic acid derivatives.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Hydrolysis: The urea linkage can undergo hydrolysis under certain conditions.
Common reagents and conditions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.
Major products formed during these reactions include alcohol derivatives, carboxylic acids, and substituted halogenated compounds.
科学的研究の応用
Dimefluthrin finds applications in various fields:
Agriculture: Used as an insecticide to control pests in crops.
Public Health: Incorporated into mosquito coils, vaporizers, and sprays to combat disease vectors like mosquitoes.
Veterinary Medicine: Used to protect livestock and pets from ectoparasites.
作用機序
Dimefluthrin acts on the nervous system of insects and acarines. It disrupts sodium channels, leading to paralysis and eventual death. Its mode of action is similar to other pyrethroids.
類似化合物との比較
Dimefluthrin stands out due to its potent insecticidal activity, low mammalian toxicity, and long-lasting effects. Similar compounds include other pyrethroids like permethrin, cypermethrin, and deltamethrin.
Remember that Dimefluthrin’s safety and environmental impact are essential considerations in its widespread use. Always follow recommended guidelines when handling and applying insecticides.
特性
分子式 |
C21H20Cl2N6O2 |
|---|---|
分子量 |
459.3 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methoxyphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C21H20Cl2N6O2/c1-12-9-13(2)25-19(24-12)28-20(26-14-5-4-6-16(10-14)31-3)29-21(30)27-15-7-8-17(22)18(23)11-15/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30) |
InChIキー |
KVLYKDAODMYYQV-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=CC=C2)OC)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11623178.png)
![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623204.png)
![N-[2-Furan-2-yl-1-(2-piperidin-1-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B11623205.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623215.png)
![methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11623224.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623232.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623250.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11623252.png)
![N-(5-chloro-2-methylphenyl)-6-[(4-methylphenyl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11623262.png)
![4,4'-[(3-nitrophenyl)methanediyl]bis{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol}](/img/structure/B11623267.png)
![6-(4-Nitrophenyl)benzo[a]phenazin-5-ol](/img/structure/B11623274.png)
![ethyl (2E)-5-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623279.png)
